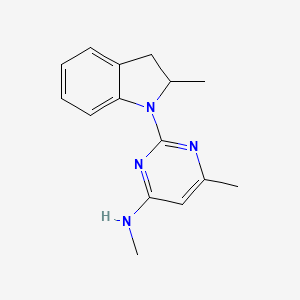![molecular formula C18H19N3O3 B14797204 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide is a synthetic organic compound with the molecular formula C18H19N3O3 It is characterized by the presence of a phenylacetyl hydrazino group attached to a butanamide backbone, which includes a phenyl group and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The reaction begins with the condensation of phenylhydrazine with phenylacetyl chloride to form the hydrazone intermediate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
-
Acylation Reaction: : The hydrazone intermediate is then subjected to an acylation reaction with 4-oxobutanoyl chloride. This step is typically performed in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
Purification: : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanoic acid.
Reduction: Formation of 4-hydroxy-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl hydrazino group is believed to play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]pentanamide: Similar structure with an additional carbon in the backbone.
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanoic acid: Oxidized form of the original compound.
4-hydroxy-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide: Reduced form of the original compound.
Uniqueness
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C18H19N3O3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-oxo-N-phenyl-4-[2-(2-phenylacetyl)hydrazinyl]butanamide |
InChI |
InChI=1S/C18H19N3O3/c22-16(19-15-9-5-2-6-10-15)11-12-17(23)20-21-18(24)13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,22)(H,20,23)(H,21,24) |
Clé InChI |
AAIPTOYGIGNXFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)

![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide](/img/structure/B14797171.png)
![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)
![2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14797193.png)

